5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride
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Overview
Description
5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride is a complex organic compound that features a piperidine ring, a methoxy group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with a piperidine derivative. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
N-oxides: Formed from the oxidation of the piperidine ring.
Sulfonic Acids: Formed from the hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical syntheses to introduce sulfonamide functionalities into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Uniqueness
5-(2,6-Dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride is unique due to the presence of both a piperidine ring and a sulfonyl chloride group, which provides a versatile platform for various chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
5-(2,6-dioxopiperidin-1-yl)-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5S/c1-19-9-6-5-8(7-10(9)20(13,17)18)14-11(15)3-2-4-12(14)16/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPCPJFYLBFCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCCC2=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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